N-cyclopentyl-5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
The compound N-cyclopentyl-5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a structurally complex molecule featuring:
- A tetrahydroquinazolinone core (1,2,3,4-tetrahydroquinazoline-2,4-dione), which is a bicyclic heterocycle with two carbonyl groups.
- A cyclopentyl group attached via an amide bond.
- A pentanamide chain substituted with a 2-phenylethyl carbamoyl methyl group at the 3-position of the tetrahydroquinazolinone.
Properties
IUPAC Name |
N-cyclopentyl-5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c33-25(30-22-12-4-5-13-22)16-8-9-19-31-27(35)23-14-6-7-15-24(23)32(28(31)36)20-26(34)29-18-17-21-10-2-1-3-11-21/h1-3,6-7,10-11,14-15,22H,4-5,8-9,12-13,16-20H2,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHGKFZUZXNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Functional Groups
Target Compound vs. AV6 ()
- AV6 : Features a tetrazole ring (C=N at 1656 cm⁻¹ in IR) and a biphenyl system. Molecular formula: C₃₁H₃₃N₅O₄ (MW: 539.62 g/mol).
- Target Compound: Replaces the tetrazole with a tetrahydroquinazolinone core (C=O at ~1720 cm⁻¹ and C=N at lower frequencies). The cyclopentyl and 2-phenylethyl groups enhance lipophilicity compared to AV6’s biphenyl moiety.
Target Compound vs. 10d ()
- 10d: A quinoline-piperazine-pentanamide derivative (MW: ~575 g/mol) with a trifluoromethoxyphenyl group. NMR data show aromatic proton signals (δ 7.16–8.83 ppm) and piperazine peaks (δ 2.46–3.57 ppm).
- Target Compound: Lacks the piperazine and quinoline moieties but introduces a tetrahydroquinazolinone core. The cyclopentyl group may reduce solubility compared to 10d’s polar piperazine .
Target Compound vs. CF2 ()
- CF2 : Contains a dimethylisoxazole-sulfamoylphenyl group and a 1,3-dioxoisoindoline side chain. Molecular formula: C₂₆H₂₈N₄O₆S (MW: ~548 g/mol).
Physicochemical Properties
Spectral Characterization
- ¹H NMR: The target compound’s cyclopentyl group would show multiplet peaks at δ 1.5–2.5 ppm, while the tetrahydroquinazolinone’s NH and carbonyl protons may appear at δ 8.0–10.0 ppm, similar to quinazolinone derivatives in literature.
- IR Spectroscopy: Expected C=O stretches at ~1720 cm⁻¹ (tetrahydroquinazolinone) and ~1650 cm⁻¹ (amide), aligning with AV6’s data .
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